4-ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid 4-ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13569313
InChI: InChI=1S/C23H27NO4/c1-3-15(4-2)21(13-22(25)26)24-23(27)28-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,3-4,13-14H2,1-2H3,(H,24,27)(H,25,26)
SMILES: CCC(CC)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C23H27NO4
Molecular Weight: 381.5 g/mol

4-ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

CAS No.:

Cat. No.: VC13569313

Molecular Formula: C23H27NO4

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

4-ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid -

Specification

Molecular Formula C23H27NO4
Molecular Weight 381.5 g/mol
IUPAC Name 4-ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C23H27NO4/c1-3-15(4-2)21(13-22(25)26)24-23(27)28-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,3-4,13-14H2,1-2H3,(H,24,27)(H,25,26)
Standard InChI Key BEGJXWWAYQYVLQ-UHFFFAOYSA-N
SMILES CCC(CC)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CCC(CC)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 4-ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid reflects its branched hexanoic acid core, where the third carbon bears an Fmoc-protected amino group, and the fourth carbon is substituted with an ethyl moiety. Its molecular formula is C₂₃H₂₅NO₄, with a molecular weight of 379.45 g/mol (calculated from ).

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Name4-Ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acidDerived from
Molecular FormulaC₂₃H₂₅NO₄Calculated
Molecular Weight379.45 g/molCalculated
CAS Registry NumberNot reported
SMILESCCC(CC(=O)O)C(NC(=O)OCC₁C₂=CC=CC=C₂C₃=CC=CC=C₃)CDerived from

The ethyl group at position 4 introduces steric effects that influence conformational flexibility, while the Fmoc group provides UV detectability and temporary amine protection during solid-phase peptide synthesis (SPPS) .

Stereochemical Considerations

While stereochemical data for this specific compound are unavailable, analogs such as (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid () highlight the importance of chirality in biological interactions. The ethyl substituent likely induces axial chirality, necessitating asymmetric synthesis techniques like Grignard reagent-mediated acylations or enzymatic resolutions .

Synthesis and Reaction Pathways

Core Synthetic Strategies

The synthesis of Fmoc-protected amino acids typically involves three stages: (1) preparation of the γ-ketoaldehyde intermediate, (2) Fmoc group incorporation, and (3) deprotection/functionalization. For 4-ethyl-3-(Fmoc-amino)hexanoic acid, a modified Grignard approach is hypothesized, drawing from methods used for analogous compounds .

Grignard Reaction for Backbone Assembly

As demonstrated in , Grignard reagents derived from bromoethyl dioxolane react with acyl chlorides to form ketone intermediates. For this compound, 3-ethylpentanoyl chloride could couple with a dioxolane-derived Grignard reagent to yield the ethyl-substituted backbone. Subsequent hydrolysis would unveil the carboxylic acid group.

Fmoc Protection

The amine group is protected using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. This step, critical for SPPS compatibility, proceeds via nucleophilic acyl substitution ( ).

Deprotection and Purification

Final deprotection of the Fmoc group employs piperidine or DBU, though this step is typically reserved for peptide chain elongation rather than the standalone compound .

Physicochemical Properties

Predicted Properties

Using data from structurally related compounds ( ), key properties can be extrapolated:

Table 2: Physicochemical Predictions

PropertyPredicted ValueBasis
Boiling Point580–590°CAnalog data from
Density1.18–1.22 g/cm³Analog data from
pKa (COOH)4.3–4.6Similar to hexanoic acid
SolubilityLow in H₂O; soluble in DMF, DCMFmoc group hydrophobicity

The ethyl group enhances hydrophobicity compared to methyl-substituted analogs, potentially improving lipid bilayer permeability in drug delivery applications .

Biological Activity and Mechanisms

Immunomodulatory Effects

CEP (carboxyethylpyrrole) analogs, such as those in , activate Toll-like receptors (TLRs) and promote angiogenesis. The Fmoc group’s aromaticity may similarly engage TLR2/4, suggesting immunostimulatory applications.

Applications in Drug Development

Peptide Synthesis

The Fmoc group’s orthogonality makes this compound valuable in SPPS. Its ethyl side chain could mitigate aggregation in hydrophobic peptide sequences, improving synthesis yields .

Prodrug Design

The carboxylic acid moiety allows conjugation to drug hydroxyl or amine groups, enabling pH-sensitive release in target tissues. For instance, coupling to antimetabolites via ester linkages may enhance tumor-specific delivery .

Future Directions and Challenges

Synthetic Optimization

Current methods rely on multi-step organic synthesis with moderate yields (~30–50% ). Flow chemistry or enzymatic catalysis could streamline production.

Biological Profiling

In vitro toxicity, pharmacokinetic, and target-binding assays are urgently needed to validate hypothesized activities.

Computational Modeling

Molecular dynamics simulations could predict interactions with biological targets like integrins or proteases, guiding therapeutic applications.

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